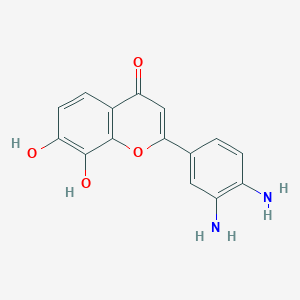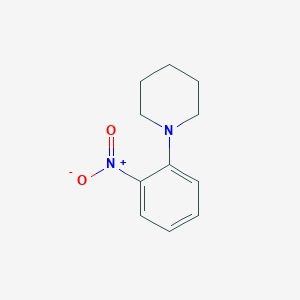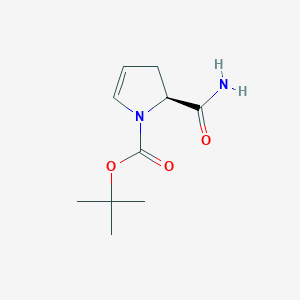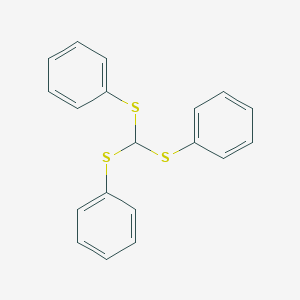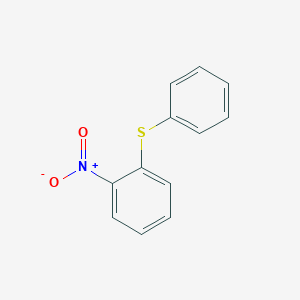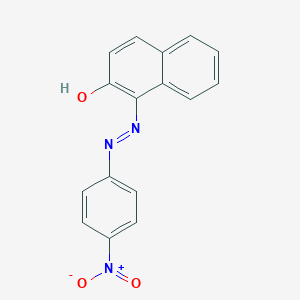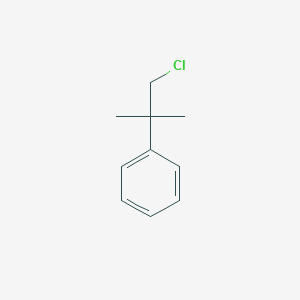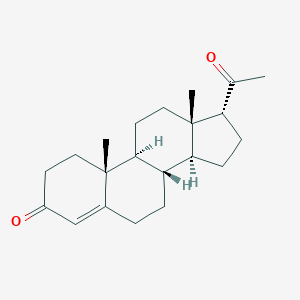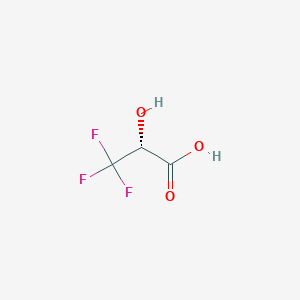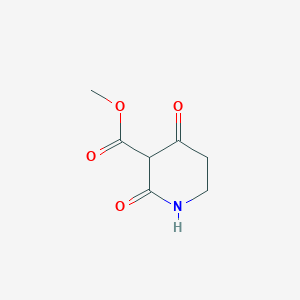![molecular formula C14H13ClI3NO2 B057246 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride CAS No. 788824-70-4](/img/structure/B57246.png)
4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C14H12I3NO2 . It has a molecular weight of 606.96400 . The exact mass is 606.80000 . The compound has a density of 2.324g/cm3 .
Physical And Chemical Properties Analysis
The compound has a boiling point of 489.9ºC at 760mmHg . The flash point is 250.1ºC . The compound is likely to be mobile in the environment due to its water solubility .
Scientific Research Applications
Diuretic and Antihypertensive Effects : Studies have shown that related compounds, such as 2-aminoethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride (MK447), exhibit significant diuretic and antihypertensive effects. These effects were observed in various animal models, indicating potential therapeutic applications in conditions like hypertension and fluid retention (Scriabine et al., 1979).
Synthesis of Novel Chemical Compounds : The compound has been used in the synthesis of various novel chemical entities. For instance, substituted aryl-N-chalconyl aminophenols and their derivatives have been synthesized using similar compounds. These novel derivatives have shown significant analgesic and antimicrobial activities, indicating their potential use in the development of new drugs (Sahu et al., 2009).
Oxidation Studies : Research into the oxidation of similar phenol compounds has provided insights into their chemical properties and potential applications. For example, studies on 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols have explored their oxidation behavior, which can be crucial in understanding their stability and reactivity in various chemical environments (Manda, 1974).
Role in Degradation of Environmental Contaminants : Research has also explored the degradation pathways of aromatic compounds like 2-aminophenol, which is structurally related to the compound . These studies are significant in understanding the environmental impact and potential bioremediation uses of such compounds (Lendenmann & Spain, 1996).
Development of Antibacterial Agents : Synthesis of new derivatives containing elements like fluorine has been investigated, leading to the creation of compounds with promising antibacterial activities. This research indicates the potential of such compounds in addressing bacterial infections and resistance (Holla et al., 2003).
properties
IUPAC Name |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I3NO2.ClH/c15-10-7-9(1-2-13(10)19)20-14-11(16)5-8(3-4-18)6-12(14)17;/h1-2,5-7,19H,3-4,18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJJJRQBESKCMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCN)I)I)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClI3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
